

Theoretical Insights into the Reactivity of Fumaramide: A Technical Guide

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Compound of Interest

Compound Name: **Fumaramide**

Cat. No.: **B1208544**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies concerning the reactivity of **fumaramide**, a key structural motif in various chemical and biological systems. Understanding the intrinsic reactivity of the **fumaramide** core is crucial for its application in materials science, and particularly in drug development, where it can act as a covalent modifier or a dynamic structural element. This document summarizes key computational findings on its reaction mechanisms, thermodynamics, and kinetics, offering a foundational understanding for researchers in the field.

Core Reactivity of the Fumaramide Moiety

Fumaramide possesses two primary sites of reactivity: the electron-deficient carbon-carbon double bond and the amide functionalities. Theoretical studies have predominantly focused on the interplay between these two centers, particularly in intramolecular reactions and photochemical responses.

Intramolecular Cyclization: Aza-Michael Addition versus Proton Abstraction

A significant area of theoretical investigation has been the base-promoted cyclization of interlocked **fumaramides** to form β -lactams. Computational studies have been instrumental in elucidating the mechanistic pathways of this transformation. A detailed mechanistic study involving a **fumaramide**[1]rotaxane model revealed two plausible pathways: an intramolecular

aza-Michael addition (Path B) and a route involving proton abstraction followed by cyclization (Path A).

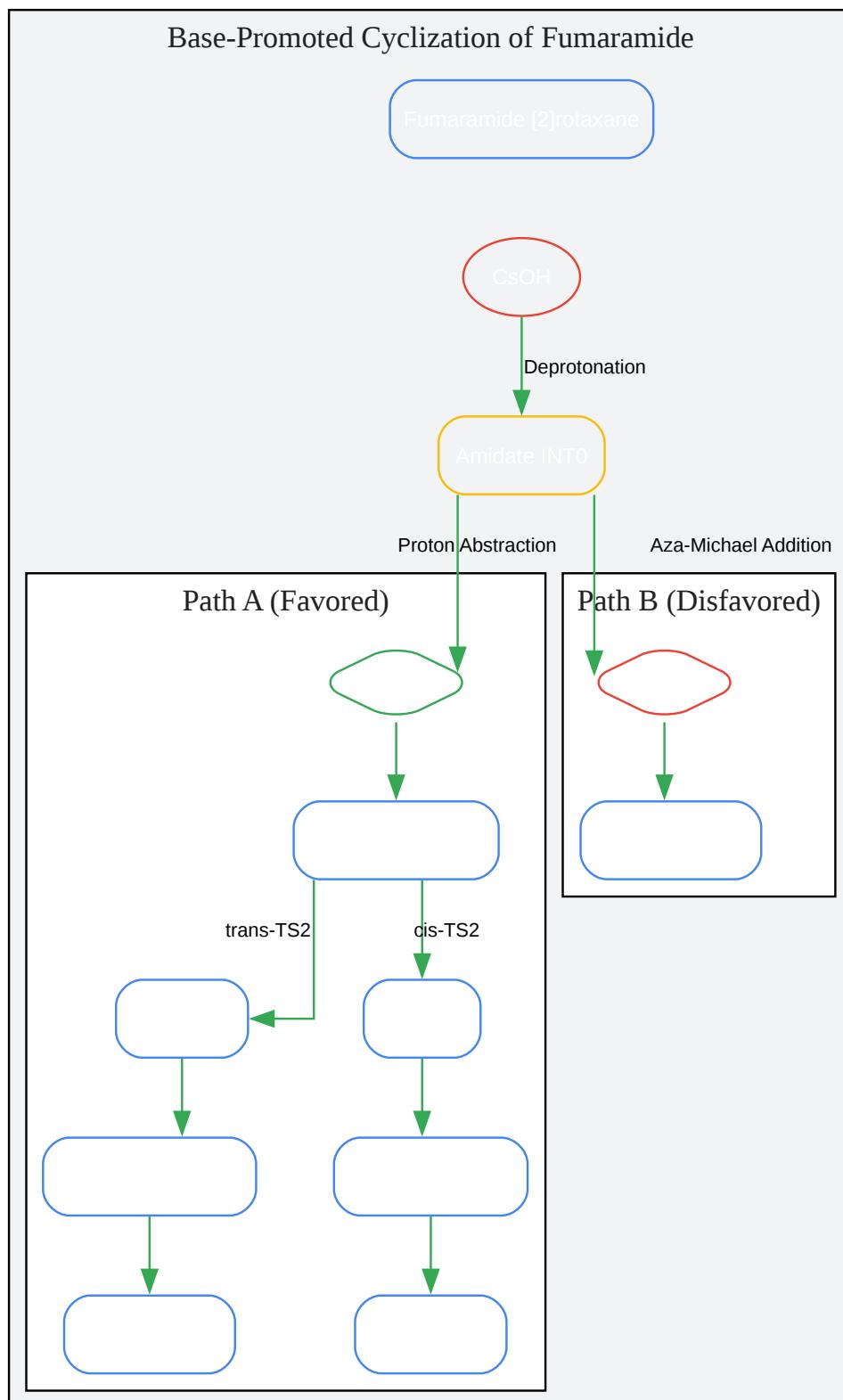
Computational Protocol: The mechanistic pathways were investigated using Density Functional Theory (DFT). Geometries of all stationary points (reactants, intermediates, transition states, and products) were optimized using the wB97X-D functional with the def2-SVP basis set. To refine the energies, single-point calculations were performed at the SMD(DMF)/DLPNO-CCSD(T)/ma-def2-SVP level of theory. This high-level computational approach provides reliable Gibbs free energy values in a simulated solvent environment (dimethylformamide).

Key Findings: DFT calculations demonstrated that the pathway involving initial proton abstraction from the benzylic position of the thread (Path A) is kinetically favored over the direct intramolecular aza-Michael addition (Path B). The transition state for the proton abstraction (TS1-A) was found to be significantly lower in energy than the transition state for the aza-Michael addition (TS1-B).

Species	Relative Gibbs Free Energy (kJ mol ⁻¹)
Amide (deprotonated) INT0	0.0
Carbanion INT1-A	+37.8
Enolate Anion INT1-B	+39.5
Transition State TS1-A	Lower Energy
Transition State TS1-B	Higher Energy (+29.5 kJ mol ⁻¹ relative to TS1-A)
Enolate trans-INT2	+5.3
Enolate cis-INT2	+12.6

Table 1: Calculated relative Gibbs free energies for the intermediates in the base-promoted cyclization of an interlocked **fumaramide**.

The computational results indicate that the rate-determining step is the deprotonation of the N-benzyl group by the amide formed on the macrocycle. This highlights the crucial role of the surrounding molecular architecture in dictating the reaction pathway.



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Figure 1: Competing pathways in **fumaramide** cyclization.

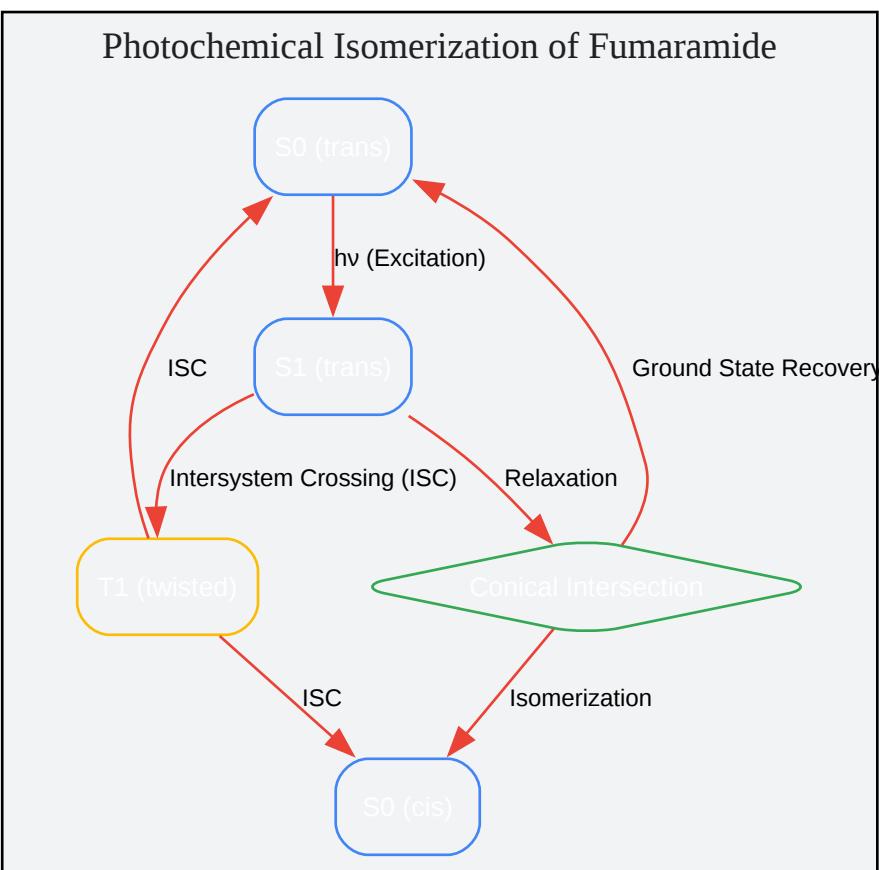
Photochemical Reactivity: Cis-Trans Isomerization

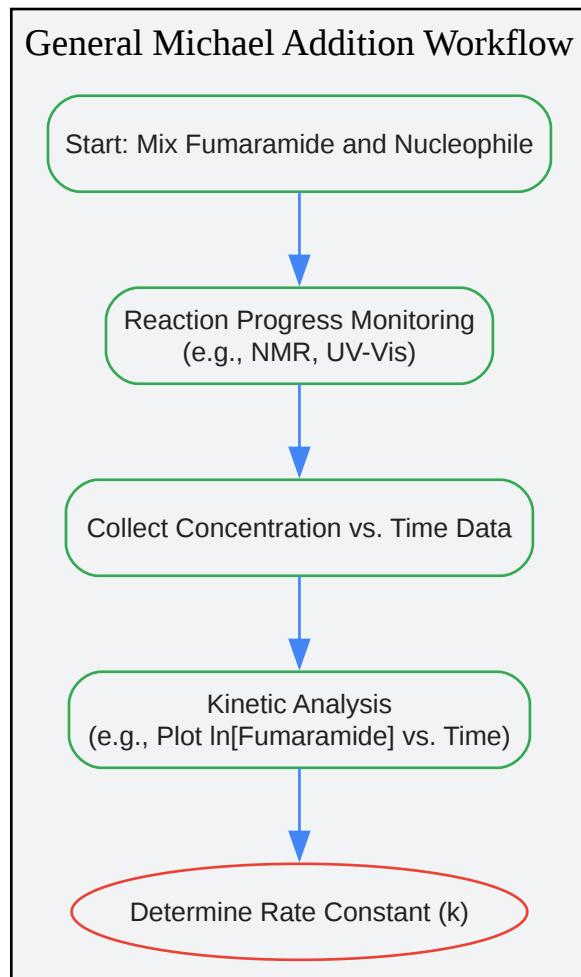
Fumaramides are photoactive molecules that can undergo cis-trans isomerization upon irradiation. This property is of significant interest for the development of molecular switches and motors. Theoretical studies have provided a detailed picture of the electronic excited states and deactivation pathways that govern this process.

Computational Protocol: The photoisomerization mechanism was investigated using high-level multiconfigurational methods. The electronic structures of the ground and excited states were calculated using the complete active space self-consistent field (CASSCF) method, with dynamic electron correlation effects included via second-order perturbation theory (CASPT2). This approach is well-suited for describing the complex electronic rearrangements that occur during photochemical reactions.

Key Findings: Computational studies have revealed a complex network of competing deactivation channels for photoexcited **fumaramide**. The isomerization process involves transitions between singlet and triplet excited states. Key findings include:

- **Non-Kasha Rule Behavior:** The singlet photochemistry appears to deviate from Kasha's rule, with deactivation occurring from higher-energy excited states.
- **Intersystem Crossing:** Ultrafast intersystem crossing (ISC) from the singlet to the triplet manifold, facilitated by twisted molecular geometries, plays a crucial role in enhancing the efficiency of photoisomerization.





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References

- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
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